molecular formula C25H27ClN2O5S B7687436 N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B7687436
M. Wt: 503.0 g/mol
InChI Key: GWZVVEGKRNDVML-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group, a phenylethyl group, and a dimethoxybenzenesulfonamido group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Amidation: Formation of the amide bond between the phenyl group and the sulfonamido group.

    Substitution: Introduction of the phenylethyl and dimethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-PHENYL)-4-METHYL-BENZAMIDE: Shares a similar chlorinated phenyl group but lacks the phenylethyl and dimethoxybenzenesulfonamido groups.

    N-(2-PHENYLETHYL)-3,4-DIMETHOXYBENZENESULFONAMIDE: Contains the phenylethyl and dimethoxybenzenesulfonamido groups but lacks the chlorinated phenyl group.

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O5S/c1-18-9-10-20(15-22(18)26)27-25(29)17-28(14-13-19-7-5-4-6-8-19)34(30,31)21-11-12-23(32-2)24(16-21)33-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZVVEGKRNDVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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